1-Cyclohexyl-3-(2-oxoindolin-5-yl)urea
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Overview
Description
1-Cyclohexyl-3-(2-oxoindolin-5-yl)urea is a versatile chemical compound with a unique structure that offers a wide range of applications in scientific research. It is particularly valued for its properties in drug development, material synthesis, and catalysis.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable in the development of new therapeutic agents .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates various biological activities . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these activities would depend on the specific pathways and targets involved.
Result of Action
Indole derivatives are known to have a broad spectrum of biological activities . The specific effects would depend on the compound’s interaction with its targets and the biochemical pathways it influences.
Biochemical Analysis
Biochemical Properties
1-Cyclohexyl-3-(2-oxoindolin-5-yl)urea plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with caspases, a family of protease enzymes involved in the execution phase of cell apoptosis . The nature of these interactions often involves the inhibition or activation of these enzymes, thereby influencing the biochemical pathways they regulate.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating procaspase-3, leading to programmed cell death . This compound also affects gene expression by modulating the activity of transcription factors involved in cell survival and proliferation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It exerts its effects by binding to specific enzymes and proteins, leading to their inhibition or activation. For instance, it binds to caspase-3, activating it and triggering the apoptotic pathway . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained apoptotic effects on cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively induces apoptosis in cancer cells without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including damage to healthy tissues and organs. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcome.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. For example, it has been found to affect the activity of enzymes involved in the apoptotic pathway, thereby modulating the levels of metabolites associated with cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-3-(2-oxoindolin-5-yl)urea typically involves the reaction of cyclohexyl isocyanate with 2-oxoindoline-5-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-3-(2-oxoindolin-5-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-Cyclohexyl-3-(2-oxoindolin-5-yl)urea is used in various scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in material synthesis and catalysis, contributing to the development of new materials and industrial processes.
Comparison with Similar Compounds
1-Cyclohexyl-3-(2-oxoindolin-3-yl)urea: Similar structure but different position of the oxo group.
1-Cyclohexyl-3-(2-oxoindolin-6-yl)urea: Similar structure with the oxo group at a different position.
Uniqueness: 1-Cyclohexyl-3-(2-oxoindolin-5-yl)urea is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it particularly valuable in research and development.
Properties
IUPAC Name |
1-cyclohexyl-3-(2-oxo-1,3-dihydroindol-5-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c19-14-9-10-8-12(6-7-13(10)18-14)17-15(20)16-11-4-2-1-3-5-11/h6-8,11H,1-5,9H2,(H,18,19)(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXNCKITKWIJPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.